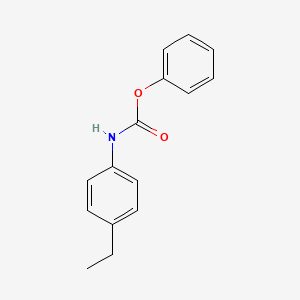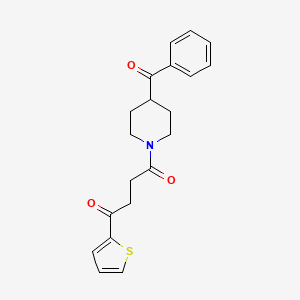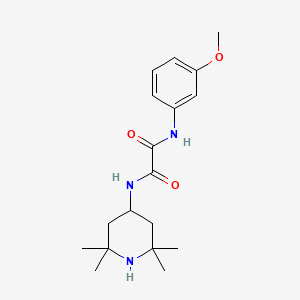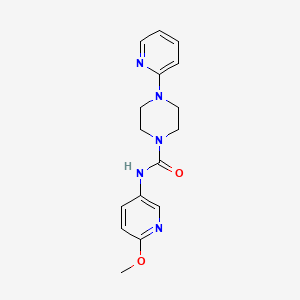![molecular formula C15H19N3O2 B7546491 2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BmOx and belongs to the class of oxazole derivatives. In
Mecanismo De Acción
The mechanism of action of BmOx is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. BmOx has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BmOx has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. BmOx has been found to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BmOx in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one of the limitations of using BmOx in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for the study of BmOx. One direction is the development of BmOx-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the mechanism of action of BmOx in more detail. This could lead to the discovery of new targets for drug development. Additionally, the study of BmOx in combination with other compounds could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of BmOx can be achieved through several methods, including the reaction of 3-methyl-5-aminooxazole with benzyl bromide in the presence of sodium hydride. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then treated with N-methylmorpholine to obtain BmOx. Another method involves the reaction of 3-methyl-5-aminooxazole with benzyl chloride in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
BmOx has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-9-14(20-17-11)16-15(19)12(2)18(3)10-13-7-5-4-6-8-13/h4-9,12H,10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSXJMJGGZWIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)


![2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)

![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)
![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)